N-tert-Butyl-N'-hydroxyurea
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Overview
Description
N-tert-Butyl-N’-hydroxyurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a hydroxy group attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition: One common method for synthesizing N-tert-Butyl-N’-hydroxyurea involves the nucleophilic addition of amines to potassium isocyanate in water.
Reaction with Carbamoyl Chlorides: Another method involves the reaction of carbamoyl chlorides with ammonia.
Industrial Production Methods: Industrial production of N-tert-Butyl-N’-hydroxyurea typically involves large-scale synthesis using the nucleophilic addition method due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-tert-Butyl-N’-hydroxyurea can undergo oxidation reactions, often resulting in the formation of corresponding nitroso or nitro compounds.
Reduction: This compound can also be reduced to form amines or other reduced derivatives.
Substitution: N-tert-Butyl-N’-hydroxyurea can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution Reactions: These reactions often require catalysts such as copper(II) triflate (Cu(OTf)2) and are performed under solvent-free conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines and other reduced compounds.
Substitution Products: Various substituted urea derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: N-tert-Butyl-N’-hydroxyurea is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, N-tert-Butyl-N’-hydroxyurea is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into their structure and function .
Medicine: This compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific biochemical pathways is required .
Industry: In the industrial sector, N-tert-Butyl-N’-hydroxyurea is used in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of these products is crucial for the development of new and effective compounds .
Mechanism of Action
The mechanism of action of N-tert-Butyl-N’-hydroxyurea involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The hydroxy group can form hydrogen bonds with target molecules, further stabilizing the interaction .
Comparison with Similar Compounds
N-tert-Butylhydroxylamine: Similar in structure but lacks the urea moiety.
N-tert-Butylurea: Lacks the hydroxy group.
N-tert-Butyl-N’-methylurea: Contains a methyl group instead of a hydroxy group.
Uniqueness: N-tert-Butyl-N’-hydroxyurea is unique due to the presence of both the tert-butyl and hydroxy groups. This combination imparts distinct chemical properties, such as increased steric hindrance and the ability to form hydrogen bonds, which are not observed in the similar compounds listed above .
Properties
CAS No. |
63491-77-0 |
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Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1-tert-butyl-3-hydroxyurea |
InChI |
InChI=1S/C5H12N2O2/c1-5(2,3)6-4(8)7-9/h9H,1-3H3,(H2,6,7,8) |
InChI Key |
HWJHRPKZRZGNDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NO |
Origin of Product |
United States |
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